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Compound of Interest

Compound Name: 2-Heptynal

Cat. No.: B160191 Get Quote

A comprehensive guide for researchers and drug development professionals detailing the

distinct spectroscopic signatures of 2-Heptynal and its structural isomers. This report provides

a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported

by detailed experimental protocols and structural visualizations.

This guide presents a detailed comparative analysis of the spectroscopic properties of 2-
Heptynal and its selected isomers, including 5-Heptynal, 6-Heptynal, trans-2-Heptenal, and

cis-2-Heptenal. Understanding the unique spectral characteristics of these isomers is crucial for

their unambiguous identification in complex mixtures, a common challenge in synthetic

chemistry, natural product analysis, and drug development. The data presented herein,

including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), provide a foundational reference for researchers

in these fields.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Heptynal and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ
[ppm] and Coupling Constants J [Hz])
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Compound H-1 (Aldehyde)
H-3 / Olefinic/Allylic
H

Other Protons

2-Heptynal 9.15 (s) 2.45 (t, J = 7.0 Hz)

1.65 (sext, J = 7.0

Hz), 1.45 (m), 0.95 (t,

J = 7.3 Hz)

5-Heptynal 9.77 (t, J = 1.6 Hz)
2.53 (td, J = 7.2, 1.6

Hz), 2.18 (m)

1.80 (m), 1.77 (t, J =

2.6 Hz)

6-Heptynal 9.77 (t, J = 1.8 Hz)

2.48 (td, J = 7.3, 1.8

Hz), 2.21 (dt, J = 7.0,

2.6 Hz)

1.95 (t, J = 2.6 Hz),

1.78 (quin, J = 7.2

Hz), 1.61 (quin, J =

7.4 Hz)

trans-2-Heptenal 9.51 (d, J = 8.0 Hz)

6.85 (dt, J = 15.6, 6.9

Hz), 6.11 (dt, J = 15.6,

1.5 Hz)

2.32 (q, J = 7.1 Hz),

1.47 (sext, J = 7.3

Hz), 0.93 (t, J = 7.4

Hz)

cis-2-Heptenal 9.39 (d, J = 8.0 Hz)

6.79 (dt, J = 11.5, 7.5

Hz), 6.01 (dt, J = 11.5,

1.8 Hz)

2.67 (q, J = 7.5 Hz),

1.45 (m), 0.94 (t, J =

7.4 Hz)

Note: Data for some isomers is limited. 'm' denotes a multiplet, 's' a singlet, 'd' a doublet, 't' a

triplet, 'q' a quartet, 'quin' a quintet, 'sext' a sextet, and 'td' a triplet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ
[ppm])
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Compound C-1 (Carbonyl) C-2 C-3 Other Carbons

2-Heptynal 177.0 95.0 78.0
30.0, 22.0, 19.0,

13.5

5-Heptynal 202.1 43.3 25.4
80.2, 79.5, 17.7,

12.4

6-Heptynal 202.3 43.4 27.8
83.7, 68.5, 21.4,

17.8

trans-2-Heptenal 193.8 159.9 132.8
34.6, 30.3, 22.2,

13.8

cis-2-Heptenal 193.5 158.5 131.5
30.1, 29.8, 22.2,

13.8

Note: Data for some isomers is limited.

Table 3: Infrared (IR) Spectroscopic Data (Key
Absorption Bands [cm⁻¹])

Compound C=O Stretch C≡C / C=C Stretch
C-H (Aldehyde)
Stretch

2-Heptynal ~1670 ~2240 ~2720

5-Heptynal ~1730 ~2250 ~2720

6-Heptynal ~1730
~2120 (terminal

alkyne)
~2720

trans-2-Heptenal ~1690 ~1640 ~2730

cis-2-Heptenal ~1685 ~1635 ~2720

Table 4: Mass Spectrometry (MS) Data (Key Fragments
m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Heptynal 110 95, 81, 67, 53, 41

5-Heptynal 110 95, 81, 67, 54

6-Heptynal 110 95, 81, 67, 53

trans-2-Heptenal 112 97, 83, 69, 55, 41[1][2]

cis-2-Heptenal 112 97, 83, 69, 55, 41[3]

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques for organic compounds. While specific instrument parameters for each spectrum

were not uniformly available, the following represents typical experimental protocols for the

acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm).

¹H NMR Spectroscopy: Spectra were acquired on a spectrometer operating at a frequency of

300 MHz or higher. A standard pulse sequence was used with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra were acquired on the same

instrument. A sufficient relaxation delay was employed to ensure accurate integration of

signals, although for qualitative comparison, standard parameters were often used.

Infrared (IR) Spectroscopy:

Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.
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Data Acquisition: Spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates

was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC) for separation and purification.

Ionization: Electron ionization (EI) at a standard energy of 70 eV was used to generate the

molecular ions and fragment ions.

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range

appropriate for the analyte, typically from m/z 35 to 200.

Visualization of Isomeric Relationships
The following diagram illustrates the structural relationships between 2-Heptynal and its

isomers discussed in this guide.

Structural Isomers of C₇H₁₀O

2-Heptynal

5-Heptynal

Positional Isomer

6-Heptynal

Positional Isomer

trans-2-Heptenal

Functional Isomer

cis-2-Heptenal

Geometric Isomer
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Click to download full resolution via product page

Structural relationships of 2-Heptynal and its isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b160191?utm_src=pdf-body-img
https://www.benchchem.com/product/b160191?utm_src=pdf-body
https://www.benchchem.com/product/b160191?utm_src=pdf-custom-synthesis
https://sdbs.db.aist.go.jp/Htmls/Introduction_eng.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Heptenal
https://webbook.nist.gov/cgi/cbook.cgi?ID=C57266861&Mask=200
https://www.benchchem.com/product/b160191#comparative-spectroscopic-analysis-of-2-heptynal-and-its-isomers
https://www.benchchem.com/product/b160191#comparative-spectroscopic-analysis-of-2-heptynal-and-its-isomers
https://www.benchchem.com/product/b160191#comparative-spectroscopic-analysis-of-2-heptynal-and-its-isomers
https://www.benchchem.com/product/b160191#comparative-spectroscopic-analysis-of-2-heptynal-and-its-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160191?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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